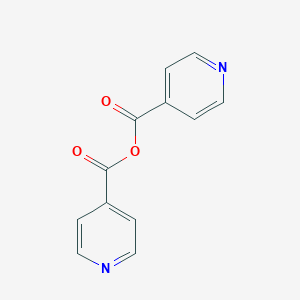
Anhídrido isonicotínico
Descripción general
Descripción
Isonicotinic anhydride is a chemical compound with the molecular formula C12H8N2O3 . It is a crystalline powder with an off-white to beige to light brown color .
Synthesis Analysis
The synthesis of a compound related to Isonicotinic anhydride, a product of Mo2(O2CCH3)4 and isonicotinic acid, has been described in a study . The solution was prepared in a 100-mL Schlenk flask under an N2 atmosphere, and a trace amount of acetic acid was added. The solution was then refluxed at 120 °C for two days .
Molecular Structure Analysis
The molecular structure of Isonicotinic anhydride is represented by the SMILES notation O=C (OC (=O)C1=CC=NC=C1)C1=CC=NC=C1 . The InChI Key is ORBIGZZHMAJXAZ-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Actividad antimicobacteriana
Se han sintetizado y probado derivados del anhídrido isonicotínico para determinar su eficacia contra Mycobacterium tuberculosis . Estos derivados, incluida la hidrazida del ácido isonicotínico (INH), son cruciales en el tratamiento de la tuberculosis, a menudo utilizados en combinación con otros medicamentos. La modificación de estas moléculas para mejorar su actividad antimicobacteriana es un área importante de investigación, con varios grupos asumiendo el desafío de desarrollar derivados más potentes .
Aplicaciones antimicrobianas
Más allá de la tuberculosis, los derivados del this compound exhiben un amplio espectro de actividad antimicrobiana. Se han probado contra varias cepas bacterianas como Staphylococcus aureus, Bacillus subtilis, Escherichia coli, así como cepas fúngicas como Candida albicans y Aspergillus niger . Se ha descubierto que la presencia de grupos funcionales como OH, SCH3 y OCH3 en estos compuestos contribuye a su eficacia antimicrobiana .
Síntesis de hidrazonas y bases de Schiff
El this compound se utiliza en la síntesis de hidrazonas y bases de Schiff, que son importantes en la química medicinal debido a su amplia gama de actividades biológicas . Estos compuestos se sintetizan haciendo reaccionar aldehídos adecuados con hidrazida isonicotínica, lo que lleva a productos con aplicaciones potenciales en el tratamiento del cáncer y como agentes antimicrobianos .
Desarrollo de fármacos antituberculosos
Los derivados del this compound, particularmente la hidrazida del ácido isonicotínico, son fármacos de primera línea para el tratamiento de la tuberculosis. La investigación continúa centrándose en modificar estas moléculas para superar la resistencia a los fármacos y mejorar la eficacia del tratamiento .
Estudios de inhibición enzimática
El this compound se ha visto implicado en estudios de inhibición enzimática, particularmente en relación con la triptofanasa de E. coli. Actúa como un antimetabolito contra la coenzima de la enzima, lo cual es significativo para comprender las vías bioquímicas y desarrollar tratamientos dirigidos .
Investigación del cáncer
Los investigadores están explorando nuevos compuestos derivados del this compound que se dirigen a vías de muerte celular como la apoptosis y la autofagia, que son cruciales en la terapia contra el cáncer. Estos compuestos se están estudiando por su potencial para inducir la muerte celular programada en las células cancerosas, lo que ofrece una nueva vía para el tratamiento del cáncer .
Safety and Hazards
Mecanismo De Acción
Target of Action
Isonicotinic anhydride, also known as Isoniazid, primarily targets organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . It also inhibits the formation of the mycobacterial cell wall .
Biochemical Pathways
The biochemical pathways affected by Isoniazid involve the inhibition of mycolic acid biosynthesis . This results in the disruption of the mycobacterial cell wall, leading to the death of the bacteria .
Pharmacokinetics
Isoniazid is metabolized by hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins . It selectively induces the expression of CYP2E1 . It also reversibly inhibits CYP2C19 and CYP3A4 activities, and mechanistically inactivates CYP1A2, CYP2A6, CYP2C19, and CYP3A4 at clinically relevant concentrations .
Result of Action
The result of Isoniazid’s action is the death of the targeted mycobacteria. It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . This makes it an effective treatment for all forms of tuberculosis in which organisms are susceptible .
Análisis Bioquímico
Biochemical Properties
Isonicotinic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of various heterocyclic compounds. It interacts with enzymes such as cytochrome P450 and N-acetyltransferase, which are involved in its metabolism. The compound also interacts with proteins and other biomolecules, forming covalent bonds that can inhibit or activate specific biochemical pathways .
Cellular Effects
Isonicotinic anhydride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in the pentose phosphate pathway, leading to changes in reactive oxygen species (ROS) production and subsequent effects on cell function . Additionally, isonicotinic anhydride can impact the expression of genes related to inflammation and immune response .
Molecular Mechanism
The molecular mechanism of isonicotinic anhydride involves its interaction with specific biomolecules. It can form covalent adducts with NAD cofactors, inhibiting enzymes such as enoyl reductase from Mycobacterium tuberculosis . This inhibition disrupts the biosynthesis of mycolic acids, essential components of the bacterial cell wall, leading to the bactericidal effects of the compound . Additionally, isonicotinic anhydride can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isonicotinic anhydride can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Long-term studies have shown that isonicotinic anhydride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of isonicotinic anhydride vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antibacterial activity against Mycobacterium tuberculosis . At high doses, isonicotinic anhydride can cause toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
Isonicotinic anhydride is involved in several metabolic pathways, including its acetylation by N-acetyltransferase to form N-acetylisonicotinic anhydride . This metabolite can further undergo biotransformation to isonicotinic acid and monoacetylhydrazine, which are associated with hepatotoxicity . The compound’s metabolism also involves interactions with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular function .
Transport and Distribution
Within cells and tissues, isonicotinic anhydride is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, isonicotinic anhydride can be transported into the mitochondria, where it exerts its effects on mitochondrial enzymes and metabolic pathways .
Subcellular Localization
The subcellular localization of isonicotinic anhydride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, isonicotinic anhydride can localize to the cytoplasm, mitochondria, and nucleus, where it interacts with various biomolecules to modulate cellular processes .
Propiedades
IUPAC Name |
pyridine-4-carbonyl pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-11(9-1-5-13-6-2-9)17-12(16)10-3-7-14-8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBIGZZHMAJXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)OC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221078 | |
| Record name | Isonicotinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7082-71-5 | |
| Record name | 4-Pyridinecarboxylic acid, anhydride with 4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7082-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isonicotinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isonicotinic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isonicotinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isonicotinic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isonicotinic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPV5P3BG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of preparing Isonicotinic Anhydride?
A1: While the provided abstract [] does not delve into the specific applications of Isonicotinic Anhydride, it focuses on its preparation. This suggests that the compound likely serves as a crucial building block or intermediate in various chemical syntheses. Anhydrides, like Isonicotinic Anhydride, are known for their reactivity and are often used to introduce specific functional groups into other molecules. Therefore, the ability to efficiently synthesize Isonicotinic Anhydride is likely important for research and potentially for industrial applications involving the production of pharmaceuticals, polymers, or other valuable compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)
![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)









